Cas no 2309462-97-1 (4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde)

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde structure
2309462-97-1 structure
商品名:4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
CAS番号:2309462-97-1
MF:C6H7NO2S
メガワット:157.190280199051
CID:5463348

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
    • Z3488328253
    • 2-Thiazolecarboxaldehyde, 4-methoxy-5-methyl-
    • インチ: 1S/C6H7NO2S/c1-4-6(9-2)7-5(3-8)10-4/h3H,1-2H3
    • InChIKey: GUOZDWUXNUOJIZ-UHFFFAOYSA-N
    • ほほえんだ: S1C(C=O)=NC(=C1C)OC

計算された属性

  • せいみつぶんしりょう: 157.01974964 g/mol
  • どういたいしつりょう: 157.01974964 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ぶんしりょう: 157.19
  • トポロジー分子極性表面積: 67.4

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7355053-2.5g
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95.0%
2.5g
$1874.0 2025-03-11
Enamine
EN300-7355053-0.05g
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95.0%
0.05g
$222.0 2025-03-11
Enamine
EN300-7355053-0.25g
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95.0%
0.25g
$474.0 2025-03-11
Enamine
EN300-7355053-0.1g
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95.0%
0.1g
$331.0 2025-03-11
Enamine
EN300-7355053-1.0g
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95.0%
1.0g
$956.0 2025-03-11
Aaron
AR028LV6-100mg
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95%
100mg
$481.00 2025-02-16
Aaron
AR028LV6-10g
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95%
10g
$5682.00 2023-12-15
1PlusChem
1P028LMU-500mg
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95%
500mg
$984.00 2024-05-24
1PlusChem
1P028LMU-100mg
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95%
100mg
$471.00 2024-05-24
Aaron
AR028LV6-250mg
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
2309462-97-1 95%
250mg
$677.00 2025-02-16

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde 関連文献

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehydeに関する追加情報

Recent Advances in the Application of 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde (CAS: 2309462-97-1) in Chemical Biology and Pharmaceutical Research

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde (CAS: 2309462-97-1) is a heterocyclic aldehyde compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiazole core and aldehyde functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and future prospects.

The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method using palladium-based catalysts, which achieved a yield of over 85% under mild conditions. This advancement is particularly significant for large-scale production, as it reduces the reliance on hazardous reagents and minimizes environmental impact. The compound's structural features, including its electron-rich thiazole ring and reactive aldehyde group, make it an attractive building block for further chemical modifications.

In the realm of antimicrobial research, 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde has shown promising activity against drug-resistant bacterial strains. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by molecular docking studies. These findings suggest that this compound could serve as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.

Another exciting application of 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde lies in cancer research. Recent investigations have revealed its potential as a precursor for small-molecule inhibitors targeting key oncogenic pathways. For instance, a 2024 study in Cancer Research described the synthesis of a series of thiazole-based compounds derived from this aldehyde, which selectively inhibited the PI3K/AKT/mTOR pathway in breast cancer cells. One derivative, in particular, showed remarkable efficacy in reducing tumor growth in xenograft models, with minimal toxicity to normal cells. These results underscore the compound's potential as a starting point for anticancer drug development.

Beyond its direct biological activities, 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde has also found utility in chemical biology as a versatile probe for studying protein-ligand interactions. Its aldehyde group allows for facile conjugation to proteins or other biomolecules via Schiff base formation or reductive amination. A recent application in Nature Chemical Biology showcased its use in developing fluorescent probes for real-time imaging of enzymatic activity in live cells. This innovative approach could pave the way for new diagnostic tools and high-throughput screening methods in drug discovery.

In conclusion, 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde (CAS: 2309462-97-1) represents a multifunctional compound with broad applications in pharmaceutical research and chemical biology. Recent advances in its synthesis, coupled with growing evidence of its biological activities, position it as a valuable tool for drug discovery and development. Future research directions may include further exploration of its structure-activity relationships, optimization of its pharmacokinetic properties, and expansion of its applications in targeted therapy and diagnostics. As the field continues to evolve, this compound is likely to remain at the forefront of innovative therapeutic strategies.

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